4-Nitro-1,3-benzoxazole
Overview
Description
4-Nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 163808-13-7 . It has a molecular weight of 164.12 and its IUPAC name is this compound . It is a yellow to brown solid .
Synthesis Analysis
There are several methods for synthesizing benzoxazole derivatives. One method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H4N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H .
Chemical Reactions Analysis
Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 164.12 and its linear formula is C7H4N2O3 .
Scientific Research Applications
Antimicrobial and Antitrypanosomal Activities
4-Nitro-1,3-benzoxazole derivatives have been explored for their antimicrobial activities against a variety of pathogens including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis, as well as Candida albicans and Candida krusei. These compounds have shown significant activity, with minimum inhibitory concentration (MIC) values between 256 and 8 µg/mL, particularly against M. tuberculosis and its drug-resistant isolates. The antimycobacterial activity is attributed to the inhibition of InhA, a key enzyme in the mycobacterial fatty acid elongation cycle, suggesting potential use as scaffolds in the design of new potent drugs against tuberculosis and other microbial infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Anthelmintic Activity
Novel 5-nitro-1,3-benzoxazole derivatives have also been synthesized and evaluated for their in vitro anthelmintic activities. These studies included molecular docking studies targeting β-tubulin, a key protein in parasites, where compounds demonstrated potent anthelmintic effects. The binding energies and the formation of hydrogen bonds with the surrounding amino acids of these compounds suggest their potential as effective inhibitors of β-tubulin, opening avenues for the development of novel anthelmintic agents (Satyendra, Vishnumurthy, Vagdevi, Dhananjaya, & Shruthi, 2015).
Anticancer Potential
The exploration of benzoxazole derivatives in anticancer research has yielded promising compounds with the potential to target human DNA topoisomerase enzymes (hTopo I and hTopo IIα). Some of these derivatives have shown to inhibit hTopo IIα with notable potency, suggesting their utility as novel candidate antitumor agents. Despite the promising biological activity results, further research is necessary to fully understand their mechanism of action and to optimize their pharmacokinetic and drug-likeness properties for potential therapeutic applications (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).
Safety and Hazards
4-Nitro-1,3-benzoxazole is associated with several safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic methodologies for benzoxazole derivatives .
Mechanism of Action
Target of Action
4-Nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of cancer formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .
Pharmacokinetics
Benzoxazole derivatives are known to have diverse biological applications, and their pharmacological activities have been evaluated . Some derivatives may have limitations, such as poor in vitro or in vivo activities .
Action Environment
For example, the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .
properties
IUPAC Name |
4-nitro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGGFDKGANNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315868 | |
Record name | 4-Nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163808-13-7 | |
Record name | 4-Nitrobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163808-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.